molecular formula C22H32N2OSi B584231 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE CAS No. 887583-71-3

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE

Cat. No.: B584231
CAS No.: 887583-71-3
M. Wt: 368.596
InChI Key: VHTGWHWKPHHGHK-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE is a chemical compound with the molecular formula C22H32N2OSi and a molecular weight of 368.59 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyldiphenylsilyloxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE involves several steps. One common method includes the reaction of piperazine with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Chemical Reactions Analysis

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE is used in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-TERT-BUTYL-DIPHENYLSILYLOXY-ETHYL-PIPERAZINE can be compared with other piperazine derivatives such as:

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-(Trimethylsilyloxy)ethyl)piperazine
  • 1-(2-(Dimethylsilyloxy)ethyl)piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGWHWKPHHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-71-3
Record name 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887583-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To 2-piperazin-1-yl-ethanol (2 g, 15.36 mmol) in CH2Cl2 (70 mL) and pyridine (1.85 mL, 23.04 mmol) was added DMAP (188 mg, 1.53 mmol) and TBDPS chloride (3.37 mL, 18.44 mmol) and the reaction mixture stirred at RT for 18 h. The reaction mixture was concentrated in vacuo and the crude material was purified by silica gel column chromatography, eluting with CH2Cl2 and increasing the polarity to 10% MeOH/CH2Cl2 to obtain 1-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine as a colourless oil (1.1 g, 21%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(piperazin-1-yl)ethanol (1.000 g, 7.68 mmol) was dissolved in DCM (35.1 ml) and pyridine (0.932 ml, 11.52 mmol) followed by DMAP (0.094 g, 0.77 mmol) were added. tert-butylchlorodiphenylsilane (2.368 ml, 9.22 mmol) was added to the solution and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and the concentrate was purified by column chromatography (ISCO, eluting with 10% MeOH/DCM) to give the title product (2.73 g, yield: 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
35.1 mL
Type
solvent
Reaction Step One
Quantity
0.932 mL
Type
reactant
Reaction Step Two
Quantity
2.368 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.094 g
Type
catalyst
Reaction Step Four
Yield
96%

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